molecular formula C6H13NO2 B13558252 5-Methoxypiperidin-3-ol

5-Methoxypiperidin-3-ol

Cat. No.: B13558252
M. Wt: 131.17 g/mol
InChI Key: SCURWHOZLNXVPF-UHFFFAOYSA-N
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Description

5-Methoxypiperidin-3-ol is a six-membered saturated heterocyclic compound (piperidine) featuring a hydroxyl (-OH) group at position 3 and a methoxy (-OCH₃) group at position 3. This substitution pattern confers unique physicochemical properties, such as enhanced hydrogen-bonding capacity (due to the hydroxyl group) and moderate lipophilicity (from the methoxy group).

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

5-methoxypiperidin-3-ol

InChI

InChI=1S/C6H13NO2/c1-9-6-2-5(8)3-7-4-6/h5-8H,2-4H2,1H3

InChI Key

SCURWHOZLNXVPF-UHFFFAOYSA-N

Canonical SMILES

COC1CC(CNC1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxypiperidin-3-ol can be achieved through several methods. One common approach involves the reaction of piperidine with methanol under specific conditions to introduce the methoxy group at the 5-position. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxypiperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

5-Methoxypiperidin-3-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 5-Methoxypiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Ring Size and Aromaticity

  • 5-Methoxypyridin-3-ol (CAS 109345-94-0) : A pyridine derivative with hydroxyl and methoxy groups at positions 3 and 5, respectively . Unlike piperidine, pyridine is aromatic, leading to differences in reactivity and electronic properties. The aromatic ring in pyridine derivatives enhances stability but reduces conformational flexibility compared to saturated piperidines.
    • Key Difference : Piperidine’s saturated ring allows for chair conformations, influencing binding interactions in biological systems.

Substituent Effects

  • 5-(3-Methoxyphenyl)pyrrolidin-3-ol (CAS 13657-17-5): A five-membered pyrrolidine derivative with a 3-methoxyphenyl substituent . The smaller ring size increases ring strain but may improve metabolic stability. Key Difference: Pyrrolidine’s reduced ring size limits hydrogen-bonding geometry compared to piperidine.
  • 3-((5-Chlorothiophen-2-yl)methyl)piperidin-3-ol (CAS 1484460-63-0) : A piperidine derivative substituted with a chlorothiophene group . The sulfur-containing thiophene enhances lipophilicity and electron-withdrawing effects (via chlorine), contrasting with the electron-donating methoxy group in 5-Methoxypiperidin-3-ol.

Halogen vs. Methoxy Substitutions

  • 5-Chloro-3-methylpyridin-2-ol (CAS 58498-61-6) : A pyridine derivative with chlorine and methyl groups . Chlorine’s electron-withdrawing nature reduces electron density on the ring compared to methoxy groups, affecting solubility and reactivity.

Structural and Functional Comparison Table

Compound Name CAS Number Molecular Formula Ring Type Key Substituents Key Properties
This compound Not provided C₆H₁₃NO₂ Piperidine 5-OCH₃, 3-OH Flexible, moderate lipophilicity
5-Methoxypyridin-3-ol 109345-94-0 C₆H₇NO₂ Pyridine 5-OCH₃, 3-OH Aromatic, planar, higher stability
5-(3-Methoxyphenyl)pyrrolidin-3-ol 13657-17-5 C₁₁H₁₅NO₂ Pyrrolidine 3-methoxyphenyl, 3-OH Increased ring strain, π-π stacking
3-((5-Chlorothiophen-2-yl)methyl)piperidin-3-ol 1484460-63-0 C₁₀H₁₄ClNOS Piperidine 5-Cl-thiophene methyl, 3-OH High lipophilicity, electron-withdrawing

Research Findings and Implications

  • Synthetic Accessibility : Piperidine derivatives like this compound may require protective group strategies for hydroxyl and methoxy functionalities during synthesis, as seen in SHELX-based crystallography studies .
  • Biological Relevance: Methoxy and hydroxyl groups enhance solubility and target binding in drug design. For example, 5-Methoxypyridin-3-ol’s aromaticity may favor interactions with aromatic amino acids in enzymes, while piperidine’s flexibility could improve receptor fit .
  • Physicochemical Properties : Chlorine substituents (e.g., in 5-Chloro-3-methylpyridin-2-ol) increase molecular weight and logP compared to methoxy groups, impacting pharmacokinetics .

Biological Activity

5-Methoxypiperidin-3-ol, specifically in its (3R,5S) and (3S,5R) stereoisomers, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group at the 5-position and a hydroxyl group at the 3-position of the piperidine ring. Its molecular formula is C7H11NO2C_7H_{11}NO_2 with a molecular weight of approximately 141.17 g/mol. The specific stereochemistry significantly influences its chemical reactivity and biological activity, particularly its interaction with various receptors and enzymes.

Biological Activities

1. Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. It has been shown to protect neurons from oxidative stress and neurotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have demonstrated that derivatives of this compound can inhibit lipid peroxidation and scavenge free radicals effectively .

2. Antidepressant Activity
Preliminary studies suggest that this compound may possess antidepressant-like effects. Its mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. This makes it a candidate for further exploration in the treatment of depression and anxiety disorders.

3. Analgesic Properties
The compound has also been linked to analgesic effects, potentially providing pain relief through its interaction with pain pathways in the central nervous system.

The biological activity of this compound is mediated through several mechanisms:

  • Receptor Interaction: The compound interacts with various receptors, influencing neurotransmission and metabolic pathways. Its hydroxyl group can form hydrogen bonds with active site residues of enzymes, while the methoxy group may engage hydrophobic interactions within receptor sites.
  • Oxidative Stress Modulation: It has been shown to reduce oxidative stress markers in cellular models, suggesting a protective role against cellular damage .

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectionProtects neurons from oxidative damage; inhibits lipid peroxidation
AntidepressantModulates serotonin and norepinephrine pathways; potential antidepressant effects
AnalgesicExhibits pain-relief properties through central nervous system interactions

Case Studies

Recent studies have highlighted the potential applications of this compound in treating neurodegenerative disorders:

  • Neuroprotective Study : A study evaluated the efficacy of various derivatives against H₂O₂-induced oxidative stress in SH-SY5Y cells. The results indicated significant neuroprotection, with certain compounds demonstrating enhanced BBB permeability while maintaining tight junction integrity .
  • Antidepressant-Like Activity : Another study explored the antidepressant-like effects in animal models, showing that administration of this compound led to significant reductions in depressive behaviors compared to control groups.

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